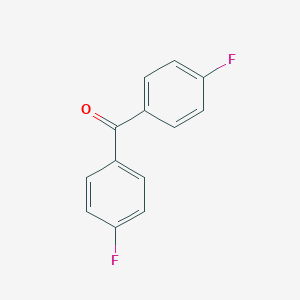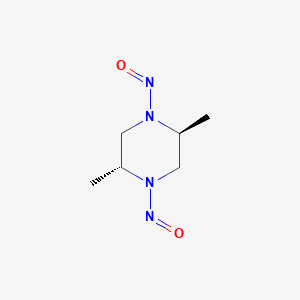
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine (DNP) is a chemical compound that has garnered significant interest from the scientific community due to its potential applications in cancer research. DNP is a nitrosamine compound that has been shown to have potent anti-tumor effects in various cancer cell lines.
科学的研究の応用
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
作用機序
The exact mechanism of action of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is not fully understood. However, it is thought to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.
生化学的および生理学的効果
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the production of ROS, which can cause oxidative stress and DNA damage. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit the activity of PARP, which can lead to DNA damage and apoptosis. Additionally, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the main advantages of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is its potent anti-tumor effects. It has been shown to be effective in various cancer cell lines and animal models of cancer. Additionally, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is relatively easy to synthesize and purify, making it accessible to researchers. However, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is highly sensitive to light and heat, which can make it difficult to handle in the lab. Additionally, the low yield of the synthesis reaction can make it challenging to obtain large quantities of the compound.
将来の方向性
There are several future directions for research on (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine. One area of interest is the development of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine analogs that are more stable and have improved anti-tumor activity. Additionally, researchers are interested in exploring the potential of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine as a combination therapy with other anti-cancer drugs. Another area of interest is the development of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine-based imaging agents for cancer diagnosis and monitoring. Finally, researchers are interested in exploring the potential of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease.
Conclusion:
In conclusion, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine ((2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine) is a potent anti-tumor compound that has garnered significant interest from the scientific community. Its potential applications in cancer research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine and its analogs has the potential to lead to significant advancements in cancer treatment and diagnosis.
合成法
The synthesis of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine involves the reaction of piperazine with nitrous acid to form the corresponding nitrosamine. The reaction is typically carried out in an acidic solution, and the resulting compound is purified via recrystallization. The yield of the reaction is typically low, and the compound is highly sensitive to light and heat.
特性
CAS番号 |
125093-10-9 |
|---|---|
製品名 |
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine |
分子式 |
C6H12N4O2 |
分子量 |
172.19 g/mol |
IUPAC名 |
(2R,5S)-2,5-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-10(8-12)6(2)4-9(5)7-11/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChIキー |
ZDRKXNMKZRFCCW-OLQVQODUSA-N |
異性体SMILES |
C[C@@H]1CN([C@H](CN1N=O)C)N=O |
SMILES |
CC1CN(C(CN1N=O)C)N=O |
正規SMILES |
CC1CN(C(CN1N=O)C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



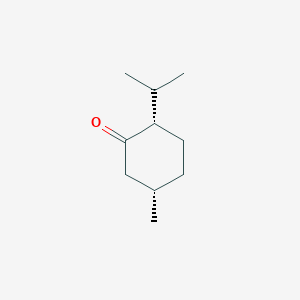
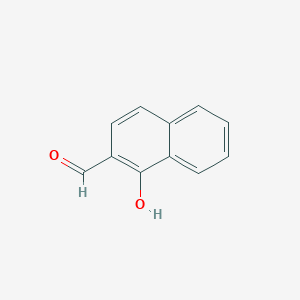
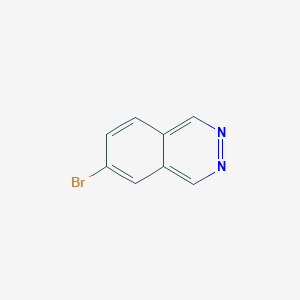
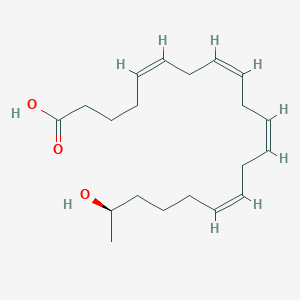
![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
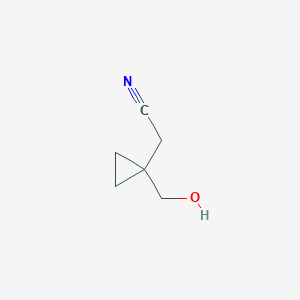
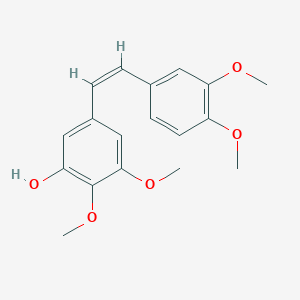


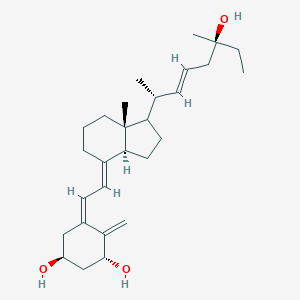


![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)
